3-Iodo-6-isopropoxypyridazine can be synthesized through various organic reactions involving pyridazine derivatives. It falls under the category of heterocyclic compounds, which are known for their diverse biological activities and roles as pharmaceuticals, agrochemicals, and dyes. The compound's classification as a halogenated pyridazine indicates its potential reactivity and utility in further chemical transformations.
The synthesis of 3-Iodo-6-isopropoxypyridazine typically involves a two-step process:
The molecular structure of 3-Iodo-6-isopropoxypyridazine features:
The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. Chemical shifts in NMR spectra provide insights into the electronic environment around hydrogen atoms in the molecule, while MS helps determine molecular weight and fragmentation patterns.
3-Iodo-6-isopropoxypyridazine can undergo various chemical reactions, including:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for compounds like 3-Iodo-6-isopropoxypyridazine often involves interaction with biological targets such as enzymes or receptors. The presence of halogen (iodine) can enhance lipophilicity, allowing better membrane permeability.
Data from biological assays can provide insights into its efficacy and potency compared to other compounds .
Relevant data from studies indicate that these properties significantly influence its behavior in biological systems .
3-Iodo-6-isopropoxypyridazine has potential applications in various fields:
Research continues to explore its full potential, particularly in developing novel therapeutic agents .
Pyridazine derivatives offer distinct physicochemical advantages over other nitrogen-containing heterocycles in drug design. The 1,2-diazine core provides a unique electronic configuration characterized by a high dipole moment (~4.22 D), moderate logP values, and dual hydrogen-bond accepting capacity at adjacent nitrogen atoms [2] [5]. These properties enhance solubility and facilitate specific binding interactions with biological targets through dipole-dipole alignment and π-stacking [5]. Crucially, pyridazine-containing drugs like the recently approved thyroid receptor agonist MGL-3196 (derived from pyridazinone) and the kinase inhibitor tepotinib demonstrate superior metabolic stability and reduced hERG channel binding compared to phenyl or pyridine analogs, lowering cardiac toxicity risks [5] [10]. The ring system's synthetic versatility enables strategic substitutions at C-3 and C-6 positions, allowing medicinal chemists to precisely modulate target affinity and pharmacokinetic profiles [4] [5].
Table 1: Key Physicochemical Properties of Pyridazine vs. Related Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Hydrogen Bond Acceptors | Representative Drugs |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 2 | Relugolix, Deucravacitinib |
Pyridine | 2.22 | 0.84 | 1 | Nicotine, Pyridostigmine |
Pyrimidine | 2.33 | 0.26 | 2 | Trimethoprim, Fluoro-uracil |
Benzene | 0 | 2.18 | 0 | Aspirin, Paracetamol |
Halogenation patterns on pyridazine rings have evolved to optimize target selectivity and synthetic utility. Early halogenated pyridazines emerged from herbicide research in the mid-20th century, exemplified by Credazine (3-chloro-6-methylpyridazine) [2]. The 1980s saw dichlorinated derivatives like 3,6-dichloro-4-isopropylpyridazine (CAS 107228-51-3) gain prominence as synthetic intermediates due to differential reactivity of C-3 and C-6 chlorines [1] [7]. This differential halogen reactivity enabled sequential functionalization—typically nucleophilic displacement first at C-3 followed by C-6—facilitating efficient synthesis of asymmetric disubstituted derivatives [4] [8]. Clinical validation emerged with the thyromimetic agent MGL-3196 (VK2809), where a 3,5-dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl core demonstrated potent thyroid receptor β agonism critical for treating dyslipidemia [10]. The structural evolution toward alkoxy-halogen combinations, as seen in 6-isopropoxy-3-iodopyridazine, represents a strategic refinement balancing metabolic stability and steric accessibility [4] [10].
Table 2: Milestones in Halogenated Pyridazine Drug Development
Time Period | Key Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|
1960s-1970s | Credazine | 3-Chloro-6-methyl | Herbicide |
1980s-1990s | Hydralazine | 1-Hydrazinophthalazine | Hypertension |
2000-2010 | MGL-3196 Precursor | 3,6-Dichloro-4-isopropyl | Thyromimetic intermediate |
2010-Present | MGL-3196 | 3-(3,5-Dichloro-4-hydroxyphenoxy)-6-isopropylpyridazinone | Dyslipidemia/NASH |
Iodine incorporation confers unique advantages in both synthetic chemistry and biomolecular recognition. Compared to lighter halogens, iodine's enhanced polarizability creates a pronounced σ-hole that strengthens halogen bonding with protein targets—particularly oxygen/nitrogen atoms in binding pockets—improving binding affinity by 2-5 kcal/mol over chloro/bromo analogs [5] [10]. In the pyridazine series, iodination at C-3 provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification into complex analogs inaccessible via chlorinated precursors [4] [8]. This synthetic utility is exemplified in thyroid receptor agonist optimization, where 3-iodo-6-isopropoxypyridazine serves as a key intermediate for introducing aryl/heteroaryl groups at C-3 [10]. Spectroscopically, iodine's heavy atom effect facilitates NMR characterization (distinct 13C shifts >150 ppm) and crystallographic studies critical for structure-based design [7]. The larger van der Waals radius of iodine (1.98 Å vs. Cl 1.75 Å) also fills hydrophobic pockets more effectively, as demonstrated in thyromimetics where 3-iodo analogs showed 28-fold β-selectivity over α-isoforms [10].
Table 3: Comparative Analysis of Halogen Effects in Pyridazine Systems
Halogen | Covalent Radius (Å) | σ-Hole Potential | Common Coupling Reactions | Relative Binding Energy Contribution |
---|---|---|---|---|
Fluorine | 0.57 | Weak | SNAr rare | +0.5-1.5 kcal/mol (H-bond mimicry) |
Chlorine | 0.99 | Moderate | SNAr, Limited Pd-coupling | +1.0-2.0 kcal/mol |
Bromine | 1.14 | Strong | Pd-coupling (slow) | +1.5-3.0 kcal/mol |
Iodine | 1.33 | Very Strong | Pd-coupling (high yield) | +2.0-5.0 kcal/mol |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1